molecular formula C10H9NO6 B13793291 2-Carbethoxy-3-nitrobenzoic acid CAS No. 6828-46-2

2-Carbethoxy-3-nitrobenzoic acid

Katalognummer: B13793291
CAS-Nummer: 6828-46-2
Molekulargewicht: 239.18 g/mol
InChI-Schlüssel: ANIGGJRHTJBCOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Carbethoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a nitro group (-NO2) and an ester group (-COOEt)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-carbethoxy-3-nitrobenzoic acid typically involves the nitration of ethyl benzoate followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to remove any by-products or impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Carbethoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other nucleophiles.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.

Major Products:

    Reduction: 2-Carbethoxy-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Hydrolysis: 3-Nitrobenzoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

2-Carbethoxy-3-nitrobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-carbethoxy-3-nitrobenzoic acid exerts its effects depends on the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also participate in hydrolysis reactions, releasing active metabolites that target specific molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Carbethoxy-3-nitrobenzoic acid is unique due to the presence of both the nitro and ester groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

6828-46-2

Molekularformel

C10H9NO6

Molekulargewicht

239.18 g/mol

IUPAC-Name

2-ethoxycarbonyl-3-nitrobenzoic acid

InChI

InChI=1S/C10H9NO6/c1-2-17-10(14)8-6(9(12)13)4-3-5-7(8)11(15)16/h3-5H,2H2,1H3,(H,12,13)

InChI-Schlüssel

ANIGGJRHTJBCOD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.